Enhanced KDM2A Potency vs. Subfamily Inhibitors
Kdm2A/7A-IN-1 demonstrates a significant increase in potency against KDM2A compared to the related inhibitor TC-E5002. The IC50 value for Kdm2A/7A-IN-1 is 0.16 µM , whereas TC-E5002 inhibits KDM2A with an IC50 of 6.8 µM . This represents a 42.5-fold improvement in potency. While Kdm2A/7A-IN-1's potency against KDM7A is comparable to that of TC-E5002 (0.2 µM), its superior activity on KDM2A is a critical differentiator for studies where dual high-affinity inhibition is required.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | KDM2A: 0.16 µM |
| Comparator Or Baseline | TC-E5002: 6.8 µM for KDM2A |
| Quantified Difference | 42.5-fold more potent against KDM2A |
| Conditions | In vitro enzyme activity assay |
Why This Matters
This data is crucial for researchers requiring potent inhibition of both KDM2A and KDM7A. Using TC-E5002 may result in sub-maximal KDM2A inhibition at concentrations that are effective for KDM7A, leading to incomplete pathway interrogation or misinterpretation of cellular phenotypes.
